molecular formula C17H21NO3 B12447718 Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate

Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate

Cat. No.: B12447718
M. Wt: 287.35 g/mol
InChI Key: UAHUKQUMTUWWHK-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a piperidine moiety through a methylene bridge The ethyl ester functional group is attached to the carboxylate group on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-bromoester, under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzofuran intermediate with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group on the benzofuran ring with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzofuran ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran or piperidine derivatives.

Scientific Research Applications

Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

    Biological Studies: It can be used as a probe to study the interactions of benzofuran derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the binding affinity of the compound to its target, while the benzofuran ring can modulate the biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(piperidin-1-ylmethyl)-1-indole-2-carboxylate: Similar structure with an indole ring instead of a benzofuran ring.

    Ethyl 3-(piperidin-1-ylmethyl)-1-naphthofuran-2-carboxylate: Contains a naphthofuran ring instead of a benzofuran ring.

    Ethyl 3-(piperidin-1-ylmethyl)-1-thiophen-2-carboxylate: Features a thiophene ring in place of the benzofuran ring.

Uniqueness

Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for specific applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H21NO3/c1-2-20-17(19)16-14(12-18-10-6-3-7-11-18)13-8-4-5-9-15(13)21-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3

InChI Key

UAHUKQUMTUWWHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)CN3CCCCC3

Origin of Product

United States

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